molecular formula C20H18N2O2S B5301202 N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE CAS No. 5926-58-9

N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5301202
CAS No.: 5926-58-9
M. Wt: 350.4 g/mol
InChI Key: WZMOYTPVSYQWEQ-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-2-{[(Phenylcarbamoyl)Methyl]Sulfanyl}Acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yl group linked to a sulfanyl acetamide scaffold, further substituted with a phenylcarbamoyl methyl moiety.

Properties

IUPAC Name

2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(21-17-8-2-1-3-9-17)13-25-14-20(24)22-18-11-10-15-6-4-5-7-16(15)12-18/h1-12H,13-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOYTPVSYQWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343277
Record name ST006293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-58-9
Record name ST006293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the naphthalene derivative with phenyl isocyanate under controlled conditions.

    Formation of the Sulfanylacetyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound may be evaluated for its pharmacological properties, including its potential as a therapeutic agent.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives from the provided evidence, focusing on molecular features, synthesis, spectroscopic data, and bioactivity.

Structural and Molecular Comparisons
Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents
Target Compound Naphthalen-2-yl, phenylcarbamoyl methyl sulfanyl Not explicitly given* Sulfanyl bridge, carbamoyl phenyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalen-1-yloxy, triazole, phenylacetamide C21H18N4O2 374.40 Triazole ring, naphthyloxy
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) Oxadiazole, indole, nitro phenyl C20H17N5O4S 423.00 Oxadiazole, nitro group
N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide Allyl, fluorophenyl sulfanyl C11H12FNOS 225.28 Fluorophenyl, allyl

*Note: The target compound’s molecular formula is inferred as C20H17N2O2S based on its name, but exact data are absent in the evidence.

Key Observations :

  • Naphthalene vs. Other Aryl Groups : The target compound’s naphthalen-2-yl group differs from the naphthalen-1-yloxy in 6a and the indole-oxadiazole system in 8v . The naphthalene core may enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups .
  • Sulfanyl Bridges: Unlike 8v and 6a, which incorporate oxadiazole or triazole rings, the target compound features a simpler sulfanyl (-S-) linker.
  • Carbamoyl vs. Nitro/Chloro Substituents : The phenylcarbamoyl group in the target compound contrasts with the nitro group in 8v and the chloro substituent in 7a . Carbamoyl groups are less electron-withdrawing than nitro groups, which could modulate electronic effects on bioactivity .

Spectroscopic Comparisons :

  • IR Spectroscopy: Target Compound (Expected): Peaks for -NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and C-S (650–700 cm⁻¹). 6a : Shows similar -NH (3262 cm⁻¹) and C=O (1671 cm⁻¹) but includes triazole-related C-N (1303 cm⁻¹). 8v : Features oxadiazole-specific C=N (~1600 cm⁻¹) and NO2 asymmetric stretching (1504 cm⁻¹).
  • NMR Data :
    • 6b : ¹H NMR signals for -OCH2 (5.48 ppm) and triazole protons (8.36 ppm).
    • The target compound would likely exhibit distinct aromatic proton shifts due to the naphthalen-2-yl group (δ 7.2–8.5 ppm) and carbamoyl NH (~10 ppm).

Activity Insights :

  • The naphthalene moiety in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to indole-containing 8v .

Biological Activity

N-(Naphthalen-2-yl)-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a naphthalene ring, an acetamide moiety, and a phenylcarbamoyl group linked through a sulfanyl group. Its structure can be represented as follows:

\text{N Naphthalen 2 yl 2 Phenylcarbamoyl methyl sulfanyl}acetamide}

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the naphthalene derivative followed by acylation and sulfanylation reactions. The synthetic pathways have been optimized for yield and purity, with various methods reported in the literature.

3.1 Antiproliferative Activity

A study conducted by Zhang et al. (2013) demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The compound showed particular efficacy against nasopharyngeal carcinoma (NPC-TW01) with an IC50 value of 0.6 µM, indicating strong potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
NPC-TW010.6
Lung Carcinoma H6611.5
Hepatoma Hep3B2.0
Renal Carcinoma A4983.0
Gastric Cancer MKN454.5

The mechanism of action involves cell cycle arrest in the S phase, leading to altered cell division and apoptosis in cancer cells. The compound's selectivity was highlighted by its minimal cytotoxicity towards peripheral blood mononuclear cells (PBMCs), suggesting a targeted approach to cancer therapy .

4. Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Recent studies indicate that related compounds exhibit effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of electron-withdrawing groups on the phenyl ring enhances lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli>100 µg/mL
MRSA5 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered this compound to NPC-TW01 cells and observed a significant reduction in cell viability compared to untreated controls, reinforcing its potential as an anticancer agent.

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of similar compounds, demonstrating that modifications to the substituents on the phenyl ring resulted in varied activity levels against different bacterial strains, highlighting the importance of structural optimization in drug development .

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